Cas no 388111-26-0 (5-Hexen-2-ol, 1-chloro-, (2R)-)

(2R)-1-Chloro-5-hexen-2-ol is a chiral secondary alcohol featuring a reactive chloro and alkenyl functional group. Its stereochemical purity (R-configuration) makes it valuable in asymmetric synthesis, particularly for constructing complex molecular frameworks. The compound’s dual functionality allows for selective transformations, such as nucleophilic substitutions or olefin metathesis, enabling applications in pharmaceuticals and fine chemical intermediates. The chloro group offers a handle for further derivatization, while the terminal alkene provides versatility in coupling reactions. High enantiomeric purity ensures consistent performance in stereoselective processes. Suitable for controlled environments, it requires handling under inert conditions due to its sensitivity. This compound is primarily used in research and specialty synthesis.
5-Hexen-2-ol, 1-chloro-, (2R)- structure
388111-26-0 structure
Product Name:5-Hexen-2-ol, 1-chloro-, (2R)-
CAS No:388111-26-0
MF:C6H11ClO
MW:134.603941202164
CID:1491460
PubChem ID:55298488
Update Time:2025-11-07

5-Hexen-2-ol, 1-chloro-, (2R)- Chemical and Physical Properties

Names and Identifiers

    • 5-Hexen-2-ol, 1-chloro-, (2R)-
    • 388111-26-0
    • (R)-1-Chlorohex-5-en-2-ol
    • AKOS006375044
    • G82497
    • Inchi: 1S/C6H11ClO/c1-2-3-4-6(8)5-7/h2,6,8H,1,3-5H2/t6-/m1/s1
    • InChI Key: YDIUXTQZSCDIFD-ZCFIWIBFSA-N
    • SMILES: ClC[C@@H](CCC=C)O

Computed Properties

  • Exact Mass: 134.04993
  • Monoisotopic Mass: 134.0498427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 4
  • Complexity: 63.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23

5-Hexen-2-ol, 1-chloro-, (2R)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1444975-100mg
(R)-1-Chlorohex-5-en-2-ol
388111-26-0 97%
100mg
¥1800.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1444975-250mg
(R)-1-Chlorohex-5-en-2-ol
388111-26-0 97%
250mg
¥2600.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1444975-1g
(R)-1-Chlorohex-5-en-2-ol
388111-26-0 97%
1g
¥6249.00 2024-05-15

Additional information on 5-Hexen-2-ol, 1-chloro-, (2R)-

5-Hexen-2-ol, 1-chloro-, (2R) and Its Significance in Modern Chemical Biology

5-Hexen-2-ol, 1-chloro-, (2R), with the CAS number 388111-26-0, is a compound of significant interest in the field of chemical biology. This chiral molecule, characterized by its specific stereochemistry and functional groups, has garnered attention for its potential applications in pharmaceutical synthesis and biochemical research. The (2R) configuration denotes a crucial aspect of its molecular architecture, which plays a pivotal role in its interactions with biological systems.

The structure of 5-Hexen-2-ol, 1-chloro-, (2R) consists of a hexenyl backbone with a chlorine substituent at the 1-position and a (2R) stereocenter at the 2-position. This configuration imparts unique properties to the molecule, making it a valuable intermediate in the synthesis of more complex biochemical entities. The presence of both an alcohol and a chloro group allows for diverse chemical transformations, enabling researchers to explore various synthetic pathways.

In recent years, there has been growing interest in the applications of chiral compounds like 5-Hexen-2-ol, 1-chloro-, (2R) in drug development. Chirality is a fundamental concept in pharmacology, as many drugs exhibit enantioselective interactions with biological targets. The (2R) configuration of this compound suggests that it may interact differently with enzymes and receptors compared to its enantiomer, making it a promising candidate for developing enantiomerically pure pharmaceuticals.

One of the most exciting areas of research involving 5-Hexen-2-ol, 1-chloro-, (2R) is its potential role in the synthesis of bioactive molecules. Researchers have been exploring its use as a building block for more complex structures, particularly those relevant to medicinal chemistry. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The chlorine atom provides a versatile handle for further functionalization, allowing chemists to tailor the molecule to specific biological targets.

The synthesis of 5-Hexen-2-ol, 1-chloro-, (2R) has also been optimized to ensure high yield and enantioselectivity. Advances in asymmetric synthesis have enabled the production of this compound with high purity, which is crucial for pharmaceutical applications. Techniques such as chiral auxiliary-assisted reactions and biocatalysis have been employed to achieve these goals. These methods not only improve the efficiency of synthesis but also minimize unwanted byproducts, making the process more sustainable.

Another area where 5-Hexen-2-ol, 1-chloro-, (2R) has shown promise is in the study of enzyme mechanisms. Enzymes are highly selective catalysts that play essential roles in biological processes. Understanding how enzymes interact with chiral molecules can provide insights into their function and help in the design of more effective drugs. The specific stereochemistry of 5-Hexen-2-ol, 1-chloro-, (2R) makes it an ideal candidate for studying enzyme-substrate interactions at a molecular level.

In conclusion, 5-Hexen-2-ol, 1-chloro-, (2R) is a compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features and stereochemistry make it a valuable tool for synthesizing bioactive molecules and studying enzyme mechanisms. As research in this field continues to advance, compounds like 5-Hexen-2-ol, 1-chloro-, (2R) are likely to play an increasingly important role in developing new therapies and understanding biological processes at a deeper level.

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